(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL

Enantioselective synthesis Chiral auxiliary Isoflavonoid

Reproducing the Heemstra enantioselective (S)-equol synthesis requires the correct (S)-enantiomer of this bromo-methoxyphenyl propanol intermediate. Racemic or (R)-isomer substitutions yield inseparable product mixtures, failing the >99.9:0.1 er standard. This white solid (≥95% purity) provides the validated C3 stereochemistry and ortho-bromo functionality essential for the intramolecular Buchwald etherification chroman formation. Procure the exact (S)-configuration building block to ensure synthetic fidelity and enantiopure (S)-equol for ERβ studies.

Molecular Formula C17H19BrO3
Molecular Weight 351.2 g/mol
CAS No. 917379-11-4
Cat. No. B024304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL
CAS917379-11-4
Synonyms(βS)-2-Bromo-4-methoxy-β-(4-methoxyphenyl)benzenepropanol
Molecular FormulaC17H19BrO3
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)CO
InChIInChI=1S/C17H19BrO3/c1-20-15-6-3-12(4-7-15)14(11-19)9-13-5-8-16(21-2)10-17(13)18/h3-8,10,14,19H,9,11H2,1-2H3/t14-/m1/s1
InChIKeyKGLANTIQFPPNBN-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview and Procurement Guide


(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL (CAS 917379-11-4) is a chiral secondary alcohol bearing a 2-bromo-4-methoxyphenyl group at the C3 position and a 4-methoxyphenyl group at the C2 position . The compound has the molecular formula C17H19BrO3 and a molecular weight of 351.24 g/mol . It is supplied as a white solid (neat) with an (S)-configuration at the benzylic carbon, typically at purities ≥95% . Its primary documented application is as a strategic intermediate in the first enantioselective total synthesis of (S)-equol, a high-value soy isoflavonoid metabolite with selective estrogen receptor-β activity .

Why Generic Substitution Fails


Generic substitution with achiral or racemic analogs of this intermediate is scientifically invalid for the target application because the downstream product, (S)-equol, exhibits strict enantiospecificity in its biological activity . The Heemstra et al. (2006) synthesis is the first enantioselective total synthesis of (S)-equol and relies on the (S)-configuration at the benzylic carbon of this alcohol to set the C3 stereocenter of the chroman ring . Use of (R)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol, a racemic mixture, or regioisomeric benzyl halides would yield the wrong enantiomer or inseparable mixtures, directly compromising the >99.9:0.1 enantiomeric ratio achievable with the correct (S)-intermediate . Furthermore, the ortho-bromo substituent on the 4-methoxyphenyl ring is essential for the subsequent intramolecular Buchwald etherification that forms the chroman skeleton; replacement with chloro, iodo, or non-halogenated analogs would alter reactivity and likely fail under the optimized palladium-catalyzed conditions .

Quantitative Differentiation Evidence


Enantioselectivity in (S)-Equol Synthesis

The (S)-enantiomer of this alcohol is the only form that leads to naturally occurring (S)-equol. Heemstra et al. (2006) report that the (S)-equol obtained via this intermediate achieved an enantiomeric ratio of >99.9:0.1 with no detectable (R)-enantiomer, as confirmed by chiral LC/MS analysis . The (R)-enantiomer of equol possesses higher affinity for ERα rather than ERβ, which is pharmacologically undesirable for (S)-equol-targeted studies . No peer-reviewed synthesis of (S)-equol from the (R)-alcohol or racemic alcohol has been reported, and the diastereomeric separation later in the synthesis is not feasible due to the formation of an inseparable regioisomeric mixture at the alkylation step .

Enantioselective synthesis Chiral auxiliary Isoflavonoid

Buchwald Etherification Reactivity Advantage

The ortho-bromo substituent on the 4-methoxyphenyl ring is critical for the palladium-catalyzed intramolecular Buchwald etherification that constructs the chroman skeleton of (S)-equol. Heemstra et al. (2006) report that the reaction of the alcohol intermediate (Compound 6) with Pd(OAc)₂ in the presence of di-tert-butyl-binaphthylphosphine at room temperature yields dimethoxy equol (1b) . The aryl bromide is the optimal leaving group for this transformation; aryl chlorides are significantly less reactive under these mild conditions, and aryl iodides, while more reactive, are more costly and prone to unwanted side reactions such as dehalogenation . The non-halogenated analog (lacking the bromine) cannot undergo the Buchwald etherification at all, rendering it completely inert in the key chroman-forming step .

Buchwald etherification Aryl halide reactivity Chroman ring formation

Scalability and Throughput Comparison

Heemstra et al. (2006) explicitly state that from a single reaction batch using this chiral alcohol intermediate, over 0.5 g of (S)-equol was obtained with >99% chemical purity and >99.9:0.1 enantiomeric ratio, noting that this quantity exceeded the then-current world supply of isolated (S)-equol . Prior methods relied on either racemic synthesis from daidzein followed by chiral HPLC separation (low throughput, high cost) or bacterial metabolism of dihydrodaidzein (variable yield, contamination risk) . The Heemstra route, anchored by this intermediate, is the first method to combine enantioselectivity with scalability, making it the preferred procurement pathway for laboratories requiring multi-gram quantities of enantiopure (S)-equol.

Scalable synthesis Process chemistry Total synthesis

Optimal Procurement Scenarios


Replicating the Heemstra Total Synthesis

This compound is the validated chiral alcohol intermediate (Compound 6) in the only published enantioselective total synthesis of (S)-equol. Laboratories aiming to reproduce this landmark synthesis must procure the (S)-enantiomer, as the route's stereochemical outcome and intramolecular Buchwald etherification depend on both the absolute configuration and the ortho-bromoaryl functionality .

Estrogen Receptor-β Pharmacological Studies

(S)-Equol is a selective ERβ agonist, and its biological evaluation requires enantiopure material. The Heemstra synthesis, using this intermediate, delivers (S)-equol with >99.9:0.1 enantiomeric ratio and >99% chemical purity—a standard unattainable by racemic synthesis followed by chiral separation. Researchers studying ERβ-mediated effects in breast cancer, cardiovascular disease, or menopausal symptom models should source this intermediate for in-house (S)-equol production .

Benchmark for New Synthetic Routes

Subsequent synthetic efforts toward (S)-equol (e.g., phase-transfer catalyzed approaches, catalytic enantioselective hydrogenation) frequently cite the Heemstra route as the baseline comparison. This intermediate serves as a reference standard for evaluating new chiral methodologies for isoflavan synthesis, making it a necessary procurement for medicinal chemistry groups developing next-generation equol syntheses .

Labeled Internal Standard Preparation

The synthetic accessibility of this intermediate enables incorporation of isotopic labels (e.g., ¹³C, ²H) into the (S)-equol scaffold. The Heemstra route's modularity—with the bromoaryl and methoxyphenyl groups introduced separately—allows for site-specific labeling. Laboratories developing quantitative bioanalytical methods for equol in plasma or urine should procure this intermediate as the starting point for labeled standard synthesis .

Quote Request

Request a Quote for (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.